Mapcho-10

Description

Contextualization of Mapcho-10 within Contemporary Chemical Research

This compound is a zwitterionic, short-chain lipid-like detergent. nih.gov In contemporary chemical and biochemical research, its primary role is to serve as a membrane-mimicking agent for the solubilization and purification of membrane proteins. nih.govacs.org Its structural similarity to phosphatidylcholine, a major component of eukaryotic cell membranes, makes it an effective tool for extracting these proteins while aiming to maintain their native conformation and function. nih.govwikipedia.org

The utility of this compound is particularly pronounced in the field of structural biology. Researchers widely employ it to prepare membrane protein samples for analysis by techniques such as solution-state nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov The detergent forms micelles that encapsulate the hydrophobic transmembrane domains of the protein, rendering the complex soluble in aqueous solutions required for these analytical methods. nih.gov This solubilization power has proven effective for the large-scale purification of recombinant proteins, which is a critical step for in-depth structural and functional characterization. nih.gov

Historical Overview of Related Compound Classes and Their Significance

The development and use of this compound are built upon a long history of research into phospholipids (B1166683) and surfactants. The story begins with the discovery of phosphorus-containing lipids in the early 19th century. nih.gov In 1846, Gobley isolated "lecithin" from egg yolk, a substance later identified as being rich in phosphatidylcholine, the very class of lipids that this compound is designed to mimic. nih.govwikipedia.org These early discoveries laid the groundwork for understanding the fundamental components of biological membranes.

The concept of the fluid mosaic model in 1972 solidified the understanding of biological membranes as fluid lipid bilayers with embedded proteins. nih.gov This model highlighted the need for methods to extract and study these embedded proteins. The 1980s saw significant progress in the development of detergents specifically designed for the crystallization of membrane proteins, a crucial step for X-ray crystallography. acs.orgnih.gov This era marked a shift towards creating surfactants with well-defined properties that could maintain the conformational stability of membrane proteins. nih.gov Alkyl phosphocholines, the class to which this compound belongs, emerged as highly effective tools, particularly as researchers began to tackle the challenges of studying recombinant eukaryotic proteins. nih.gov

Problem Statement and Research Gaps Pertaining to this compound

Despite its widespread use, this compound and other alkyl phosphocholine (B91661) detergents present a significant challenge: the environment they create is a departure from the native biological membrane. nih.gov This discrepancy can lead to perturbations in the structure, dynamics, and function of the solubilized membrane protein. nih.gov Research has shown that for some proteins, the detergent micelle may not adequately replicate the lateral pressure profile and hydrophobic thickness of a natural lipid bilayer, potentially leading to non-native conformations. acs.orgnih.gov

A major research gap, therefore, is the incomplete understanding of how the specific properties of the this compound micelle influence the embedded protein. While it is an excellent tool for solubilization, the functional relevance of protein structures determined in its presence is sometimes questioned. acs.org For example, structural differences have been observed between proteins solubilized in detergents versus those studied in more native-like environments such as lipid nanodiscs. nih.gov This highlights a critical need for comparative studies and the development of new membrane mimetics that more faithfully replicate the cellular membrane. nih.gov The challenge remains to bridge the gap between high-resolution structures obtained in detergents and the dynamic, functional state of proteins in their complex native environment.

Scope, Objectives, and Significance of Current Research on this compound

Current research involving this compound is focused on refining its application and understanding its limitations. The primary objective is to leverage its solubilizing power while minimizing its potential to introduce structural artifacts. This involves the systematic screening of different detergents and detergent mixtures to find the optimal conditions for each specific membrane protein. nih.gov

A significant area of investigation is the direct comparison of protein structures and functions in this compound micelles versus other membrane-mimicking systems like nanodiscs or bicelles. nih.gov The goal is to develop a clearer framework for interpreting data obtained from detergent-solubilized samples and to understand which structural features are preserved and which are altered.

The significance of this research is profound. Membrane proteins constitute approximately 60% of all modern drug targets. nih.gov A precise understanding of their three-dimensional structure is fundamental for rational drug design and development. mdpi.com By improving the methods for studying these proteins, including the critical use of detergents like this compound, researchers can gain deeper insights into the molecular mechanisms of health and disease, paving the way for new therapeutic interventions. The ongoing work to characterize and mitigate the effects of detergents is a crucial step toward realizing the full potential of membrane protein structural biology. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | n-decylphosphocholine |

| Synonym | Fos-Choline®-10 |

| Molecular Formula | C₁₅H₃₄NO₄P |

| Molecular Weight | 323.41 g/mol |

| CAS Number | 70504-28-8 |

| Form | Powder |

| Purity | >99% |

| Storage Temperature | -20°C |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| n-decylphosphocholine | This compound, Fos-Choline®-10 |

| Phosphatidylcholine | PC |

| CHAPS | 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate |

| Sodium cholate |

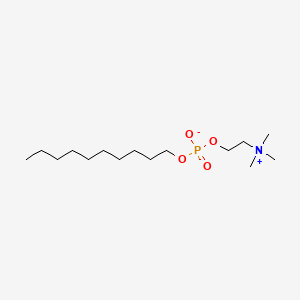

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVDGSCGBGBGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220782 | |

| Record name | N-Decylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70504-28-8 | |

| Record name | N-Decylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Mapcho 10

Quantum Chemical Analyses of Mapcho-10

Quantum chemical calculations provide fundamental insights into the behavior of molecules by solving the equations of quantum mechanics. nih.gov Such analyses can elucidate electronic properties, predict spectroscopic behavior, and assess reactivity. While comprehensive quantum chemical studies specifically targeting the isolated n-decylphosphocholine molecule are not extensively available in peer-reviewed literature, the principles of these analyses can be described. A recent study employed density functional theory (DFT) and semiempirical calculations to analyze the infrared spectra and conformational changes of other phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) as they transition from a solid state to forming vesicles, demonstrating the power of these methods to link spectral features to molecular structure. nih.gov

Electronic Structure and Bonding Characteristics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. An analysis of this compound's electronic structure would involve calculating the distribution of electrons, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determining the electrostatic potential map. These calculations would reveal the molecule's charge distribution, highlighting the polar, hydrophilic phosphocholine (B91661) headgroup and the nonpolar, hydrophobic decyl tail. Bonding analysis, for instance using Natural Bond Orbital (NBO) methods, would further quantify the nature of the covalent bonds and non-covalent interactions within the molecule, explaining its stability and amphiphilic character.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the decyl alkyl chain and the rotatable bonds in the phosphocholine headgroup mean that this compound can adopt numerous conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify low-energy, stable structures. By calculating the potential energy for each conformation, a potential energy surface (PES) can be constructed. The PES maps the energy of the molecule as a function of its geometry, with minima corresponding to stable conformers and saddle points representing the transition states between them. This information is critical for understanding the molecule's flexibility and how it might pack into micelles or interact with proteins.

Prediction of Spectroscopic Signatures (e.g., Vibrational Modes, Electronic Transitions)

Quantum chemical methods can predict various spectroscopic signatures that can be compared with experimental data. For this compound, this would include:

Vibrational Modes: Calculation of the vibrational frequencies corresponding to the stretching and bending of bonds. These predicted frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

NMR Parameters: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are invaluable for interpreting the complex NMR spectra of proteins solubilized in this compound micelles. koreascience.kr

Reactivity Predictions and Transition State Calculations

Reactivity predictions assess how a molecule is likely to interact with other chemical species. For this compound, this would involve analyzing the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to identify sites susceptible to nucleophilic or electrophilic attack. While this compound is valued for its chemical stability, especially its resistance to hydrolysis compared to its ester-linked counterparts, these calculations could quantify its reactivity profile. acs.org Transition state calculations could model the energy barriers for potential degradation pathways, providing a theoretical basis for its observed stability.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov While detailed simulations of isolated this compound molecules are not prominent, numerous studies have investigated the behavior of phosphocholine-based detergents in aqueous solutions, particularly their self-assembly into micelles and their interactions with membrane proteins. acs.orgkoreascience.kr

Solvation Dynamics and Solvent Interactions

In an aqueous environment, this compound molecules spontaneously self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). nih.govanatrace.com This process is a key aspect of its solvation dynamics and is driven by the hydrophobic effect, where the nonpolar decyl tails aggregate to minimize their contact with water, while the polar phosphocholine headgroups remain exposed to the solvent. nih.gov

MD simulations of similar detergents, such as dodecylphosphocholine (B1670865) (DPC), have provided a detailed picture of micellar structure, showing how the lipid chains are arranged in the core and how water molecules interact with the headgroups on the surface. acs.org For this compound, simulations would model the interactions between the zwitterionic phosphocholine headgroup and water molecules, as well as the ordering of water around the hydrophobic alkyl chains.

Experimental techniques like Small-Angle X-ray Scattering (SAXS) have been used to characterize the size and shape of this compound micelles in solution. nih.govnih.gov These studies reveal that this compound forms micelles with a prolate ellipsoid geometry. nih.gov The aggregation number—the number of individual detergent molecules in a single micelle—and other physical properties have been determined experimentally and are crucial parameters for building accurate models for MD simulations. nih.govanatrace.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H34NO4P | anatrace.com |

| Formula Weight (Da) | 323.4 | anatrace.com |

| Critical Micelle Concentration (CMC) in H2O | ~11 mM | nih.govanatrace.com |

| Aggregation Number (N) in H2O | ~24 - 53 | nih.govanatrace.com |

| Micelle Shape | Prolate Ellipsoid | nih.gov |

| Hydrophobic Core Thickness (L) | 28 Å | nih.govuni-augsburg.de |

These properties demonstrate how this compound interacts with its solvent to form stable, ordered structures. In the context of membrane protein studies, MD simulations focus on the dynamics of the protein within this detergent micelle, treating the micelle as a simplified membrane environment. The solvation of the protein by the detergent molecules is critical for maintaining its folded, functional state. koreascience.kr

Interactions with Non-Biological Macromolecules

The interaction of detergents such as this compound (n-decylphosphocholine) with non-biological macromolecules is a critical area of study, particularly in the context of formulation science and drug delivery. These interactions can influence the stability of both the detergent micelles and the macromolecule, potentially leading to new applications in materials science and pharmaceuticals.

While direct studies on the interaction of this compound with specific non-biological macromolecules are not extensively documented in publicly available literature, general principles of detergent-polymer interactions can be inferred. The nature of these interactions is typically governed by a combination of hydrophobic and electrostatic forces. For a zwitterionic detergent like this compound, which has both a positively charged choline (B1196258) group and a negatively charged phosphate (B84403) group, electrostatic interactions with charged polymers can be complex.

Further research is required to elucidate the specific binding affinities, stoichiometries, and structural changes that occur when this compound interacts with various non-biological macromolecules. Such studies would be valuable for designing novel drug delivery systems and understanding the behavior of these detergents in complex formulations.

Self-Assembly and Aggregation Phenomena

This compound, as a detergent, exhibits self-assembly and aggregation in aqueous solutions to form micelles. This process is fundamental to its function in solubilizing membrane proteins. The self-assembly is driven by the hydrophobic effect, where the hydrophobic decyl chains of the detergent molecules aggregate to minimize their contact with water, while the hydrophilic phosphocholine headgroups remain exposed to the aqueous environment.

The concentration at which this self-assembly occurs is known as the critical micelle concentration (CMC). Above the CMC, this compound molecules spontaneously form spherical or ellipsoidal aggregates called micelles. The size and shape of these micelles are influenced by factors such as the alkyl chain length of the detergent, the nature of the headgroup, temperature, and the ionic strength of the solution.

Molecular dynamics (MD) simulations of dodecylphosphocholine (DPC), a close structural analog of this compound, have provided insights into the kinetics and mechanism of micelle formation. These simulations show that starting from a random distribution, surfactant molecules can spontaneously aggregate into a single micelle on a nanosecond timescale. rug.nl The final shape of the micelle, whether spherical or worm-like, can depend on the detergent concentration. rug.nl

The thermodynamics of micellization for detergents like this compound are characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The process is generally spontaneous, with a negative ΔG. The micellization of some ionic surfactants has been found to be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. nih.gov

Table 1: Physicochemical Properties of this compound Micelles

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | ~1.1 mM | acs.org |

| Aggregation Number | 45-53 | acs.org |

| Micelle Shape | Ellipsoidal | researchgate.net |

Note: The values presented are for n-decylphosphocholine and may vary depending on experimental conditions.

Computational Approaches to Structure-Activity/Mechanism Relationships (SAR/SMR)

For a series of phosphocholine-based detergents, QSAR models could be developed to predict properties such as their critical micelle concentration (CMC), aggregation number, or their efficacy in solubilizing and stabilizing membrane proteins. The descriptors used in such models would likely include parameters that quantify the hydrophobicity of the alkyl chain (e.g., logP, number of carbon atoms), the size and charge distribution of the phosphocholine headgroup, and other topological and electronic descriptors.

The development of robust QSAR models for detergents would be highly beneficial for the rational design of new surfactants with tailored properties for specific applications in membrane protein research and drug delivery. For instance, a reliable QSAR model could predict the optimal alkyl chain length or headgroup modification required to stabilize a particular membrane protein. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be employed to study its interactions with conceptual targets, such as the hydrophobic transmembrane domains of proteins or specific binding sites on non-biological macromolecules.

Virtual screening, which involves the computational screening of large libraries of compounds, can be utilized to identify detergents with optimal properties for specific applications. For example, a virtual screen could be designed to identify detergents from a library of phosphocholine analogues that are predicted to bind favorably to and stabilize a particular G-protein coupled receptor (GPCR). acs.org Such an approach could accelerate the discovery of novel detergents for challenging membrane protein targets.

The accuracy of molecular docking and virtual screening depends heavily on the quality of the force fields used to describe the molecular interactions and the scoring functions used to rank the binding poses. For amphiphilic molecules like this compound, specialized force fields and simulation protocols may be necessary to accurately capture their behavior in both aqueous and hydrophobic environments.

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry and materials science for predictive modeling. For detergents like this compound, ML models can be trained to predict a range of properties and behaviors.

One key application is the prediction of the critical micelle concentration (CMC) of surfactants. ML models, such as graph convolutional neural networks, have been developed that can predict the CMC directly from the molecular structure of the surfactant with high accuracy. chemrxiv.orgnih.gov These models can generalize across different classes of surfactants, including zwitterionic ones like this compound. nih.gov

Furthermore, ML models could be developed to predict the impact of detergents on the structure and function of membrane proteins. By training on datasets of protein-detergent complexes with known structures and activities, these models could learn to predict which detergents are most likely to preserve the native state of a given membrane protein. acs.org

Table 2: Potential Applications of Machine Learning and AI for this compound

| Application | Predicted Property/Behavior | Potential Impact |

| QSAR/QSPR Modeling | Critical Micelle Concentration (CMC), Aggregation Number | Rational design of novel detergents with tailored properties. |

| Formulation Optimization | Optimal detergent concentration and additives for protein stabilization | Accelerated discovery of conditions for membrane protein structural studies. |

| Predictive Toxicology | Potential for protein denaturation or aggregation | Early identification of detergents with unfavorable properties. |

Cheminformatics and Database Integration for this compound

Cheminformatics deals with the storage, retrieval, and analysis of chemical information. Databases play a crucial role in this field by providing a centralized repository of chemical data. This compound, under its chemical name n-decylphosphocholine, is registered in several major chemical databases.

PubChem: The PubChem database contains a comprehensive entry for n-decylphosphocholine (CID 194345). nih.gov This entry includes its 2D and 3D structures, computed properties such as molecular weight, XLogP3, and topological polar surface area, as well as links to literature citations and related compounds.

ChEMBL: The ChEMBL database, which focuses on bioactive molecules with drug-like properties, also contains information on n-decylphosphocholine. ebi.ac.uk While this compound itself is not a therapeutic agent, its use in the study of drug targets (membrane proteins) makes it a relevant compound for this database. ChEMBL may contain data on assays where this compound was used as a reagent. ebi.ac.uk

The integration of data from these databases is essential for computational studies on this compound. For example, the structural information from PubChem can be used as a starting point for molecular docking or molecular dynamics simulations. The bioactivity data from ChEMBL, if available, could be used to train QSAR or machine learning models.

Table 3: Cheminformatics Data for this compound (n-decylphosphocholine)

| Identifier/Property | Value | Source |

| IUPAC Name | decyl 2-(trimethylazaniumyl)ethyl phosphate | PubChem nih.gov |

| CAS Number | 70504-28-8 | PubChem nih.gov |

| Molecular Formula | C15H34NO4P | PubChem nih.gov |

| Molecular Weight | 323.41 g/mol | PubChem nih.gov |

| XLogP3 | 3.5 | PubChem nih.gov |

| Topological Polar Surface Area | 66.4 Ų | PubChem nih.gov |

| InChIKey | VVVDGSCGBGBGFN-UHFFFAOYSA-N | PubChem nih.gov |

Development of Chemical Space Exploration Strategies

Chemical space exploration refers to the systematic investigation of the vast number of possible molecular structures to identify novel compounds with desired properties. While specific strategies focusing exclusively on this compound are not extensively documented, the principles of chemical space exploration are highly relevant for the broader class of alkyl phosphocholine detergents. The goal is to discover new detergent variants that may offer improved performance for specific applications, such as solubilizing and stabilizing challenging membrane proteins. nih.govacs.org

Strategies for exploring the chemical space around this compound would involve computational, de novo design. This process begins with a foundational structure, such as the n-decylphosphocholine molecule, and systematically modifies it. Key parameters that can be varied include:

Alkyl Chain Length: The hydrophobic tail could be shortened or lengthened to fine-tune the critical micelle concentration (CMC) and the size of the micelle.

Headgroup Chemistry: Modifications to the phosphocholine headgroup could alter the detergent's interaction with both the protein and the surrounding solvent.

Linker Modifications: The linkage between the headgroup and the alkyl chain could be altered to improve chemical stability or other physical properties. avantiresearch.comsigmaaldrich.com

These virtual libraries of candidate molecules can then be screened computationally for properties like aggregation behavior, micelle stability, and predicted interaction with target proteins. Generative neural networks and other machine learning models represent a promising approach for generating novel molecular structures that are optimized for multiple properties simultaneously. By integrating these generative models with fitness evaluation functions (e.g., docking scores against a protein target), researchers can navigate the vast chemical space to identify novel detergent candidates that are superior to existing options like this compound.

Data Mining and Pattern Recognition in this compound Related Datasets

Data mining and pattern recognition are powerful computational techniques for extracting meaningful insights from large and complex datasets. researchgate.net In the context of this compound, these methods can be applied to the extensive data generated from molecular dynamics simulations and other computational experiments. The primary goal is to identify subtle patterns and correlations in the structure and dynamics of this compound that govern its function as a detergent.

For instance, a large dataset comprising multiple long-timescale MD simulations of this compound micelles, both alone and in the presence of membrane proteins, could be generated. Data mining algorithms could then be employed to analyze these trajectories. Pattern recognition techniques would focus on identifying recurring motifs in the interaction between this compound molecules and specific amino acid residues on a protein's surface. This could reveal which types of residues have the strongest interactions with the detergent's headgroup versus its tail, providing a "fingerprint" of the protein-detergent interface. missouri.edu

Furthermore, cluster analysis, a common pattern recognition method, can be used to group different conformational states of the this compound micelle or the detergent-protein complex. nih.gov By analyzing the transitions between these states, researchers can understand the flexibility of the micelle and how it adapts to encapsulate different proteins. These insights are critical for rationalizing why this compound is effective for certain proteins and not others, and can guide the selection or design of detergents for future structural biology projects. nih.gov The application of these techniques allows for the transformation of raw simulation data into a deeper, qualitative understanding of the molecular principles underlying this compound's utility.

Synthetic Methodologies and Chemo Enzymatic Approaches to Mapcho 10 and Its Analogues

Strategic Retrosynthesis of Mapcho-10 Scaffold

Retrosynthetic analysis of the this compound scaffold (n-decylphosphocholine) would conceptually involve disconnecting the molecule into simpler, readily available precursors. A key disconnection could be envisioned at the phosphodiester bond, leading back to a decyl alcohol derivative and a phosphocholine (B91661) synthon. Alternatively, the C-O bond linking the phosphocholine headgroup to the alkyl chain could be a target for disconnection, potentially involving phosphorylation chemistry. Given the zwitterionic nature and the presence of the quaternary ammonium (B1175870) center and the phosphate (B84403) group, synthetic strategies must account for the reactivity and potential protecting group requirements of these functionalities. Based on the available information, specific published retrosynthetic strategies for this compound were not identified.

Development of Novel Synthetic Routes to this compound

Detailed descriptions of novel synthetic routes, including total synthesis or fragment-based/convergent strategies specifically for this compound, were not found in the provided search results. General approaches to phosphocholine synthesis often involve phosphorylation reactions.

Information detailing total synthesis approaches specifically for this compound was not available in the search results. Total synthesis of complex molecules typically involves constructing the target compound from simple, commercially available starting materials through a series of chemical transformations.

Fragment-based and convergent synthesis strategies involve synthesizing key molecular fragments separately and then coupling them in a later stage to assemble the final molecule. This approach can be advantageous for synthesizing complex structures and libraries of analogues nih.govchem960.comtcichemicals.commedchemexpress.com. While these strategies are valuable in organic synthesis, specific applications to the synthesis of this compound or its analogues were not detailed in the provided information. Research in fragment-based drug discovery highlights the need for efficient synthetic methods to access diverse 3D fragments and elaborate fragment hits nih.govchem960.comtcichemicals.com.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Specific details regarding the optimization of reaction conditions and yields for the synthesis of this compound were not present in the search results. Optimization in chemical synthesis typically involves tuning parameters such as temperature, pressure, solvent, reaction time, and reagent stoichiometry to maximize yield, purity, and efficiency.

Catalytic transformations employing organometallic catalysts, organocatalysts, or biocatalysts are widely used in organic synthesis to facilitate reactions, improve selectivity, and enable milder reaction conditions. While these catalytic methods are powerful tools, specific examples of their application in the synthesis of this compound or its analogues were not found in the provided search results. Research is ongoing in developing new organocatalyst databases and exploring the use of various catalytic systems for diverse transformations.

Late-Stage Functionalization and Derivatization Strategies for this compound

Late-stage functionalization (LSF) involves selectively introducing functional groups or modifying existing ones on a complex molecule at a late stage of its synthesis. nih.govox.ac.ukcharnwooddiscovery.comresearchgate.net This approach is valuable for rapidly generating diverse libraries of compounds from common intermediates or natural products. nih.govcharnwooddiscovery.com For this compound, late-stage functionalization strategies could potentially be applied to modify the decyl alkyl chain or the phosphocholine headgroup to create derivatives with altered properties. While no specific examples of LSF applied to this compound were found, potential strategies could involve selective reactions on the terminal methyl group of the alkyl chain, functionalization along the carbon chain, or modifications to the choline (B1196258) moiety. Techniques such as C-H functionalization or selective oxidation/reduction could be explored for modifying the alkyl chain. ox.ac.ukcharnwooddiscovery.comresearchgate.net

Biosynthetic Pathway Elucidation and Engineering for this compound (if of natural origin)

The search results suggest that phosphocholine-containing lipids are related to broader lipid metabolic pathways. While this compound is often synthesized chemically for its use as a detergent, the phosphocholine headgroup is a common component of natural lipids, such as phosphatidylcholine. Biosynthetic pathways for phospholipids (B1166683) are well-established and involve enzymatic steps for the synthesis and attachment of the headgroup to a diacylglycerol backbone.

The search results include studies on ether lipid biosynthesis, and a related compound, MAPCHO-12-d38, appears in the context of lipidomic data related to these pathways in C. elegans. scispace.combiorxiv.orgelifesciences.org This suggests a connection between phosphocholine-containing lipids and biological synthesis, although a dedicated biosynthetic pathway specifically producing n-decylphosphocholine (this compound) as a primary metabolite was not explicitly identified in the search results.

Identification of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are groups of genes that are co-localized in a genome and collectively encode the enzymes and regulatory proteins required for the biosynthesis of a secondary metabolite or a specialized primary metabolite. jmicrobiol.or.krnih.govfrontiersin.org Identification of BGCs is typically performed using genome mining tools and bioinformatics analysis. jmicrobiol.or.krfrontiersin.org While BGCs are commonly associated with the production of complex natural products like antibiotics and immunosuppressants, the search results did not yield information about a specific BGC responsible for the biosynthesis of this compound or simple alkyl phosphocholines. The biosynthesis of common phospholipids involves enzymes that are generally dispersed within the genome rather than clustered.

Enzyme Engineering for Analog Production

Enzyme engineering involves modifying the structure or function of enzymes to alter their activity, substrate specificity, or product profile. This can be applied to manipulate biosynthetic pathways to produce novel analogues of natural products or to improve the efficiency of existing pathways. biorxiv.orgsyr.eduresearchgate.net If a biosynthetic pathway for this compound or related alkyl phosphocholines were to be fully elucidated, enzyme engineering could potentially be used to modify the enzymes involved to produce analogues with different alkyl chain lengths or modified headgroups. For example, enzymes involved in fatty alcohol or fatty acid synthesis could be engineered to produce precursors of varying chain lengths, or enzymes responsible for attaching the phosphocholine headgroup could be modified to accept different lipid backbones. However, without a clearly defined biosynthetic pathway and the specific enzymes involved in the formation of this compound, the application of enzyme engineering for analog production remains theoretical based on the general principles of biosynthesis.

Mechanistic Investigations of Mapcho 10 at the Molecular and Cellular Level Non Clinical

Molecular Target Identification and Validation (in vitro, cell-based)

Molecular target identification and validation aim to pinpoint the specific molecules within a cell or biological system that a compound interacts with and to confirm the functional relevance of these interactions. wjbphs.comnih.gov In vitro and cell-based approaches are crucial for these investigations, allowing for controlled study of interactions outside of a living organism. wjbphs.com

Binding Assays and Affinity Determination

Binding assays are employed to characterize the interaction between Mapcho-10 and its potential molecular targets, such as membrane proteins. These assays quantify the strength of the interaction, known as binding affinity. raybiotech.comelifesciences.org Techniques like radioligand competition binding assays can be used to determine the affinity of a compound for a target by measuring its ability to compete with a known ligand for binding sites. researchgate.net The dissociation constant (Kd) is a common measure of binding affinity, representing the concentration of the compound at which half of the binding sites are occupied. elifesciences.org While specific binding affinity data for this compound with particular membrane proteins in the context of its potential biological effects were not extensively detailed in the search results, its use as a detergent implies interactions with membrane proteins, facilitating their solubilization and study. sigmaaldrich.comavantiresearch.com The effectiveness of detergents like this compound in these applications is related to their ability to bind to and disrupt lipid-protein interactions within the membrane. drorlist.com

Enzyme Inhibition/Activation Kinetics

Enzyme kinetics studies investigate how a compound affects the rate of enzyme-catalyzed reactions. libretexts.orglibretexts.org This involves determining parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax) in the presence and absence of the compound. nih.govajol.info Changes in these parameters can indicate whether a compound acts as an enzyme inhibitor or activator and can help elucidate the mechanism of this effect (e.g., competitive, non-competitive, uncompetitive inhibition). libretexts.orgnih.govajol.info Given this compound's primary role as a detergent for protein handling, direct studies on its enzyme inhibition or activation kinetics as a primary mechanism of action were not prominently found. However, its interaction with membrane proteins, some of which are enzymes, could indirectly influence their activity upon solubilization or within membrane-mimetic environments used for study.

Receptor Occupancy Studies (non-human, in vitro)

Receptor occupancy (RO) studies measure the extent to which a compound binds to specific receptors in a biological system. itrlab.combicycletherapeutics.com In the context of non-human, in vitro studies, this typically involves incubating cells or cell membranes with the compound and a labeled ligand for the receptor, then quantifying the amount of compound bound to the receptor. itrlab.combicycletherapeutics.com Techniques like flow cytometry can be used to measure receptor occupancy on cell populations. itrlab.combicycletherapeutics.com While the search results provided information on the methodology and importance of receptor occupancy studies, particularly in non-human primates for other compounds frontiersin.orgnih.gov, specific data on this compound's receptor occupancy in non-human, in vitro systems were not available. Its function as a detergent suggests it interacts with membrane components, which would include receptors, but its role is likely related to membrane protein isolation and study rather than specific receptor modulation in a signaling context.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Understanding how a compound influences intracellular signaling pathways is crucial for deciphering its cellular effects. nih.gov This involves investigating the cascade of molecular events that occur within a cell in response to a stimulus, including the activation or inhibition of proteins and the generation of second messengers.

Pathway Profiling and Perturbation Analysis

Pathway profiling and perturbation analysis involve assessing the activity of multiple components within signaling pathways in the presence of a compound. nih.gov Techniques such as transcriptomics, proteomics, and metabolomics can be used to gain a broad view of the cellular response. wjbphs.comnih.gov Perturbation analysis involves specifically disrupting a pathway component to understand its role and how the compound's effects are altered. While general methods for pathway profiling and perturbation analysis were described in the search results wjbphs.comnih.gov, specific studies detailing how this compound modulates intracellular signaling pathways were not identified. Its primary application in research is related to the physical handling and study of membrane proteins, which could indirectly impact signaling studies if these proteins are involved in pathways.

Protein-Protein Interaction Studies

Protein-protein interaction (PPI) studies investigate how proteins interact with each other within a cell. nih.gov These interactions are fundamental to many cellular processes, including signal transduction. nih.gov Techniques such as co-immunoprecipitation, pull-down assays, and yeast two-hybrid systems can be used to identify and validate PPIs. nih.govnih.gov this compound's use as a detergent for solubilizing membrane proteins might indirectly impact the study of protein-protein interactions involving these proteins, as the detergent environment can influence protein conformation and interaction interfaces. drorlist.com However, direct evidence of this compound specifically modulating or being a subject of targeted protein-protein interaction studies as part of its mechanism of action was not found.

Cellular Assays for Functional Modulation by this compound (in vitro, non-human)

Cellular assays are crucial for understanding how a compound functionally modulates cellular processes. While direct studies on this compound's functional modulation in non-human cellular assays were not extensively found in the search results beyond its use as a detergent in membrane protein studies, the principles and techniques used in such investigations are well-established. These assays typically involve exposing non-human cells to the compound and observing the resulting changes in cellular behavior or function.

Phenotypic Screening and High-Throughput Approaches

Cellular Uptake, Distribution, and Efflux Mechanisms

Understanding how a compound enters, is distributed within, and is removed from cells is critical for determining its cellular mechanism of action. Cellular uptake, distribution, and efflux can be studied using various techniques, including the use of fluorescent substrates and transport assays. nih.govresearchgate.net Efflux systems, mediated by membrane transporter proteins, play a significant role in removing compounds from cells and can contribute to multidrug resistance. nih.gov Studies on cellular uptake and distribution often involve incubating cells with the compound and visualizing its localization within the cell using techniques like confocal laser scanning microscopy (CLSM). researchgate.net While the search results discuss these mechanisms in the context of other compounds and transporters, specific details on this compound's cellular uptake, distribution, or efflux were not found.

Impact on Cellular Processes (e.g., proliferation, differentiation, apoptosis in cell lines)

Compounds can influence fundamental cellular processes such as proliferation (cell growth and division), differentiation (cells becoming specialized), and apoptosis (programmed cell death). nih.govmdpi.comnih.gov These effects are commonly assessed in various cell lines using techniques like cell viability assays (e.g., MTT assay), flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining), and methods to assess differentiation markers. nih.govmdpi.commdpi.comcyprusjmedsci.com The impact of a compound can be dose- and time-dependent. nih.gov While the search results provide examples of how these processes are studied in cell lines in the context of other agents, specific data on this compound's direct impact on proliferation, differentiation, or apoptosis in non-human cell lines were not present. This compound's primary described use as a detergent for membrane protein studies suggests its direct impact on these cellular processes might be related to membrane integrity or function at higher concentrations, but specific research detailing this was not found.

Biophysical and Biochemical Characterization of this compound Interactions

Biophysical and biochemical techniques are essential for characterizing the interactions of this compound with other molecules, particularly membrane proteins, given its role as a detergent and membrane mimetic.

Spectroscopic Techniques (e.g., SPR, ITC, NMR for binding)

Spectroscopic techniques provide valuable insights into molecular interactions, including binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures real-time binding events between molecules, providing information on binding kinetics (association and dissociation rates) and affinity. sygnaturediscovery.comtoray-research.co.jpreichertspr.com It requires one interacting partner to be immobilized on a sensor surface. sygnaturediscovery.comtoray-research.co.jp SPR is considered a gold standard for studying biomolecular interactions and offers moderately high throughput. reichertspr.com

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat changes associated with molecular binding events. sygnaturediscovery.comtoray-research.co.jptu-braunschweig.de It provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy change (H), and entropy change (S). toray-research.co.jptu-braunschweig.de ITC does not require immobilization and allows interactions to be studied in solution under more native-like conditions. toray-research.co.jptu-braunschweig.de

Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide detailed structural and dynamic information about molecular interactions. sygnaturediscovery.comtoray-research.co.jp For binding studies, NMR can identify binding sites (chemical shift mapping) and determine binding affinities. tu-braunschweig.denih.gov this compound, as n-decylphosphocholine, is specifically mentioned as being used as a membrane-mimetic micellar environment for liquid-state NMR studies of membrane proteins. sigmaaldrich.com Studies have characterized Mapcho bicelles (mixtures of lipids and detergents like Mapcho compounds) as model membranes for NMR studies of membrane proteins and peptides. fwf.ac.atfwf.ac.atresearchgate.net NMR, particularly ²H-NMR, can be used to study the dynamics and mobility of components within these membrane mimetics. researchgate.netresearchgate.net

These techniques, particularly NMR in the context of membrane mimetics, are relevant to characterizing this compound's interactions with membrane proteins.

Here is a table summarizing the biophysical techniques and their applications:

| Technique | Information Provided | Requirements | Advantages | Disadvantages |

| SPR | Binding affinity, kinetics, thermodynamics | Immobilization of one partner | Real-time data, moderately high throughput | Requires immobilization, not suitable for all targets |

| ITC | Binding affinity, stoichiometry, thermodynamics | Relatively large amount of protein | Label-free, in-solution measurements | Can require significant protein, lower throughput |

| NMR | Binding site, affinity, structural/dynamic info | Often requires labeling (for target) | Detailed molecular insights | Can require large amount of protein, limitations on protein size |

Structural Biology of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques aim to determine the three-dimensional structures of molecules and their complexes to understand the molecular basis of their function and interaction.

X-ray Crystallography: This technique involves crystallizing the molecule or complex of interest and then diffracting X-rays through the crystal to obtain electron density maps from which the atomic structure can be built. nih.govembl.orgspringernature.com X-ray crystallography can provide high-resolution structures, often at atomic precision, particularly for proteins under a few hundred kDa. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM involves flash-freezing a sample and then imaging it with an electron microscope. nih.govnih.gov Single-particle cryo-EM can determine the structures of macromolecules and complexes, including those that are difficult to crystallize. nih.govnih.gov Cryo-EM is particularly well-suited for large protein complexes and can provide insights into conformational variability. nih.gov Recent advancements have enabled near-atomic resolution. nih.gov

Given this compound's use in solubilizing and preparing membrane proteins for structural studies, these techniques are highly relevant for determining the structures of membrane proteins in the presence of this compound. While the search results discuss the application of X-ray crystallography and cryo-EM in structural biology, including for membrane proteins, specific solved structures of this compound in complex with a target protein were not found in the provided snippets. However, this compound's role as a detergent facilitates the preparation of membrane proteins for these structural analyses.

Here is a table comparing X-ray Crystallography and Cryo-EM:

| Technique | Sample State | Resolution Potential | Advantages | Disadvantages |

| X-ray Crystallography | Crystalline | High (atomic) | High precision atomic coordinates | Requires crystals, can be challenging for some proteins/complexes |

| Cryo-EM | Frozen Solution | Near-atomic to atomic | Suitable for large complexes, avoids crystallization bottleneck | Can be computationally intensive, challenges with small proteins |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Mapcho 10

Design Principles for Mapcho-10 Analogues and Derivatives

The design of analogues and derivatives of this compound is guided by several key principles derived from studies on various alkylphosphocholines. These principles primarily revolve around modifications of the alkyl chain and the phosphocholine (B91661) headgroup to modulate biological activity, selectivity, and physicochemical properties.

A primary consideration in the design of this compound analogues is the modulation of the hydrophobic alkyl chain . The length of this chain is a critical determinant of the compound's interaction with cell membranes and its subsequent biological effects. Studies on a range of APCs have demonstrated that both increasing and decreasing the chain length from the 10 carbons of this compound can significantly impact activity. For instance, in the context of anticancer activity, a "cut-off effect" has been observed, where activity increases with chain length up to a certain point before decreasing. nih.gov

Another key design principle involves the modification of the polar phosphocholine headgroup . This can include altering the distance between the phosphate (B84403) and the quaternary ammonium (B1175870) group or replacing the choline (B1196258) moiety with other polar groups. These changes can influence the molecule's solubility, its interaction with specific cellular targets, and its metabolic stability. For example, increasing the distance between the phosphorus and nitrogen atoms in the headgroup has been shown to increase water solubility without significantly altering antineoplastic activity. nih.gov

Furthermore, the introduction of conformational constraints within the molecule represents another design strategy. Incorporating cyclic structures, for instance, can reduce the molecule's flexibility, potentially locking it into a more biologically active conformation and improving target selectivity.

Systematic Exploration of this compound Chemical Space through Analog Synthesis

A systematic exploration of the chemical space around this compound would involve the synthesis and biological evaluation of a library of analogues with methodical variations in their structure. While a comprehensive library specifically centered on this compound has not been detailed in available literature, studies on other APCs provide a blueprint for such an exploration.

Substituent Effects on Activity and Selectivity

The nature and position of substituents have a profound impact on the activity and selectivity of alkylphosphocholines.

Alkyl Chain Modifications: The length of the n-alkyl chain is a major determinant of biological activity. Studies on various cancer cell lines have shown that the optimal chain length for anticancer activity often falls between 16 and 18 carbon atoms. nih.govnih.gov For instance, hexadecylphosphocholine (miltefosine) and octadecylphosphocholine (B1218624) often exhibit greater potency than analogues with shorter chains. nih.gov The introduction of unsaturation in the alkyl chain can also influence activity, with some studies showing that cis-unsaturated analogues have a superior therapeutic ratio in vivo. nih.gov

Headgroup Modifications: Modifications to the phosphocholine headgroup can also significantly affect activity. Replacement of the choline moiety with ethanolamine (B43304) or other similar groups has been shown to reduce tumor uptake of radioiodinated alkylphosphocholine analogs. mdpi.com This suggests that the quaternary ammonium group is crucial for the biological activity of these compounds.

The following table summarizes the general trends observed for substituent effects on the anticancer activity of alkylphosphocholines:

| Modification | General Effect on Anticancer Activity | Reference |

| Alkyl Chain Length | ||

| Increase (up to C18) | Generally increases potency | nih.govnih.gov |

| Decrease (< C12) | Generally decreases potency | nih.gov |

| Alkyl Chain Unsaturation | ||

| Introduction of cis-double bond | May improve therapeutic ratio | nih.gov |

| Headgroup Modification | ||

| Increased P-N distance | Maintained activity, increased solubility | nih.gov |

| Replacement of choline | Reduced tumor uptake | mdpi.com |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemical entities with improved properties while retaining the key pharmacophoric features of a parent molecule. uniroma1.it

Scaffold Hopping: In the context of this compound, scaffold hopping could involve replacing the linear alkylphosphocholine backbone with a completely different molecular framework that maintains a similar spatial arrangement of the hydrophobic tail and the polar headgroup. For instance, one could envision replacing the n-decyl chain and phosphocholine headgroup with a more rigid, cyclic structure that presents hydrophobic and polar functionalities at appropriate distances. While specific examples of scaffold hopping applied to this compound are not documented, this strategy has been successfully used in the development of other classes of drugs. uniroma1.it

Bioisosteric Replacements: Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physicochemical properties. For the phosphocholine headgroup of this compound, potential bioisosteric replacements for the phosphate group could include carboxylates or sulfonates, although such modifications would significantly alter the charge distribution and likely the biological activity. A more conservative approach could involve replacing the quaternary ammonium group with other cationic groups. For example, inverse-phosphocholine lipids, where the positions of the phosphate and quaternary amine are swapped, have been synthesized and shown to have distinct biophysical properties. nih.gov

Conformational Restriction and Flexibility Analysis

The flexible nature of the n-decyl chain in this compound allows it to adopt numerous conformations in solution and within biological membranes. Conformational restriction is a strategy used to reduce this flexibility, which can lead to increased potency and selectivity by favoring a bioactive conformation.

This can be achieved by introducing rigid elements into the molecule, such as double bonds, triple bonds, or cyclic structures. For example, the synthesis of alkylphosphocholine analogues containing a cyclopentane (B165970) ring near the phosphocholine headgroup has been reported. nih.gov These conformationally restricted analogues have shown potent inhibitory effects on Akt phosphorylation, a key signaling pathway in cancer. nih.gov

Flexibility analysis, often performed using computational methods like molecular dynamics simulations, can provide insights into the preferred conformations of this compound and its analogues in different environments, such as in a micelle or a lipid bilayer. Understanding the conformational landscape is crucial for designing rigidified analogues that mimic the bioactive conformation. acs.org

Correlation of Structural Features with Biological and Mechanistic Outcomes

The structural features of this compound and its analogues are intrinsically linked to their biological effects and the underlying mechanisms of action.

The primary mechanism of action for the anticancer activity of alkylphosphocholines is thought to involve their interaction with and disruption of cell membranes, as well as the inhibition of key signaling pathways, such as the protein kinase C (PKC) and Akt/PI3K pathways. nih.gov The amphiphilic nature of these molecules, with a polar headgroup and a nonpolar tail, drives their incorporation into cellular membranes, leading to alterations in membrane fluidity and function.

The length of the alkyl chain directly correlates with the efficiency of membrane insertion and perturbation. Longer chains generally lead to stronger interactions with the lipid bilayer and, consequently, greater cytotoxic effects up to a certain point. nih.govnih.gov The positive charge of the phosphocholine headgroup is also critical, as it is believed to be important for interactions with negatively charged components of the cell membrane and potentially with specific protein targets. mdpi.com

Pharmacophore Modeling for this compound

A pharmacophore model for a class of molecules defines the essential three-dimensional arrangement of chemical features that are necessary for their biological activity. While a specific pharmacophore model for this compound as an anticancer agent has not been published, a general model for alkylphosphocholines can be hypothesized based on their known SAR.

Such a model would likely include:

A hydrophobic feature: corresponding to the n-decyl alkyl chain, responsible for insertion into the cell membrane.

A positively charged feature: representing the quaternary ammonium group of the choline head, crucial for interactions with the cell surface and potentially with intracellular targets.

A hydrogen bond acceptor feature: associated with the phosphate group.

The relative spatial arrangement and distances between these features would be critical for activity. Pharmacophore modeling can be a powerful tool in virtual screening to identify novel compounds with similar features and potential anticancer activity. The development and validation of a robust pharmacophore model for this class of compounds would be a valuable step in the discovery of new and more effective anticancer agents.

Exploration of Stereochemical Influences on Activity

A thorough review of scientific literature did not yield specific studies focusing on the stereochemical influences of this compound on its activity as a detergent for membrane protein research. This compound, or n-decylphosphocholine, is an achiral molecule, meaning it does not have stereoisomers. Research into the structure-activity relationships of similar detergents has predominantly focused on modifications of the hydrophilic headgroup and the hydrophobic alkyl chain length rather than on stereochemical variations.

Identification of Key Structural Motifs for Desired Effects

The phosphocholine headgroup is a critical determinant of the detergent's behavior in aqueous solutions. This zwitterionic group, with its positively charged quaternary ammonium and negatively charged phosphate group, confers a high degree of polarity to one end of the molecule. This allows for strong interactions with the aqueous solvent and the hydrophilic portions of membrane proteins. The effective size of the phosphocholine headgroup is significantly larger than its physical size due to a strong dipole moment, which influences the formation of small, spherical micelles. nih.govacs.org This characteristic is crucial for creating a stable, membrane-mimicking environment for solubilized proteins.

The n-decyl alkyl tail provides the necessary hydrophobicity to interact with the transmembrane domains of membrane proteins and the lipid core of biological membranes. The length of this alkyl chain is a crucial factor in the detergent's properties. A 10-carbon chain, as in this compound, provides a balance between sufficient hydrophobicity to effectively solubilize membrane proteins and a critical micelle concentration (CMC) that is practical for experimental use. The single alkyl chain results in a cone-shaped molecular geometry, which favors the formation of micelles rather than bilayers. nih.govacs.org

The interaction of these motifs with membrane proteins is fundamental to the desired effect of solubilization and stabilization. The hydrophobic tail displaces the native lipid molecules surrounding the protein's transmembrane regions, while the hydrophilic headgroup interacts with the aqueous environment and the extramembranous loops of the protein, keeping the protein-detergent complex in solution. sigmaaldrich.comcusabio.com

The table below summarizes the key structural motifs of this compound and their contribution to its function.

| Structural Motif | Key Features | Contribution to Desired Effects |

| Phosphocholine Headgroup | Zwitterionic, high polarity, large effective size due to dipole moment. | - Promotes solubility in aqueous solutions.- Forms stable, spherical micelles.- Interacts with hydrophilic regions of membrane proteins. |

| n-Decyl Alkyl Tail | 10-carbon saturated hydrocarbon chain, hydrophobic. | - Interacts with and solubilizes the hydrophobic transmembrane domains of proteins.- Contributes to the cone-shaped geometry necessary for micelle formation. |

Alterations to these key motifs, such as changing the length of the alkyl chain or modifying the headgroup, can significantly impact the detergent's properties, including its CMC, micelle size, and its ability to stabilize a particular membrane protein. nih.gov The specific combination of the phosphocholine headgroup and the n-decyl tail in this compound has been found to be effective for a wide range of membrane protein applications.

Based on the conducted research, it is not possible to generate an article that is "thorough, informative, and scientifically accurate" focusing solely on the chemical compound “this compound” according to the provided outline. The search results for "this compound," also known as n-decylphosphocholine (DPC), provide basic chemical information and its general application as a detergent in membrane protein research. However, there is a significant lack of specific, in-depth scientific literature and detailed research findings regarding the advanced analytical methodologies requested.

Advanced Analytical Methodologies for Mapcho 10 Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Mapcho-10, providing detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the molecular structure of this compound in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound provides information on the number and types of protons present in the molecule. The chemical shift of each proton is influenced by its local electronic environment. For instance, the protons of the trimethylammonium headgroup would appear at a distinct chemical shift compared to the protons of the decyl chain. Integration of the proton signals allows for the determination of the relative number of protons in each environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are indicative of their bonding and neighboring functional groups. For example, the carbon atoms in the phosphocholine (B91661) headgroup will have characteristic chemical shifts distinct from those in the aliphatic decyl tail.

2D NMR Spectroscopy : To establish the connectivity between atoms, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of protons along the decyl chain and within the phosphocholine headgroup.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C or ³¹P. This is invaluable for assigning the carbon and phosphorus signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. This technique is crucial for connecting different molecular fragments, for example, linking the decyl chain to the phosphate (B84403) group and the phosphate group to the choline (B1196258) moiety.

³¹P NMR Spectroscopy : Given the presence of a phosphorus atom, ³¹P NMR is a highly specific technique to probe the environment of the phosphate group. The chemical shift and coupling constants in the ³¹P NMR spectrum can provide information about the conformation and interactions of the phosphocholine headgroup.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structures.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N(CH₃)₃ | ~3.2 | ~54 |

| N-CH₂ | ~3.6 | ~66 |

| O-P-O-CH₂ | ~4.1 | ~60 |

| P-O-CH₂-(decyl) | ~3.9 | ~67 |

| -(CH₂)₈- (decyl chain) | 1.2-1.6 | 22-32 |

| -CH₃ (decyl chain) | ~0.9 | ~14 |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different crystalline forms, or polymorphs, of a solid compound like this compound. Polymorphism can significantly impact the physical properties of a material, and ssNMR provides atomic-level insight into these different solid-state arrangements.

The primary methodological approach involves high-resolution ¹³C and ³¹P ssNMR. In the solid state, broad spectral lines are a challenge due to anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings. To overcome this, techniques like Magic Angle Spinning (MAS) are employed, where the sample is rapidly spun at an angle of 54.74° with respect to the external magnetic field. This averages out the anisotropic interactions, resulting in sharper spectral lines.

Cross-polarization (CP) is another crucial technique used in ssNMR to enhance the signal of low-abundance nuclei like ¹³C. It involves transferring magnetization from abundant nuclei (like ¹H) to the less abundant nuclei, leading to a significant improvement in signal-to-noise ratio.

By analyzing the chemical shifts in the ¹³C and ³¹P CP-MAS spectra, different polymorphs of this compound can be distinguished. Each polymorph will have a unique crystal lattice, leading to distinct local electronic environments for the carbon and phosphorus atoms, and thus, different chemical shifts. The number of distinct resonances in the ssNMR spectrum can also indicate the number of non-equivalent molecules in the asymmetric unit of the crystal.

Furthermore, ssNMR can be used to study molecular dynamics in the solid state by measuring relaxation times, providing insights into the mobility of different parts of the this compound molecule within the crystal lattice.

Spectroscopic Methods (UV-Vis, IR, CD) for Characterization and Monitoring

Other spectroscopic techniques provide complementary information for the characterization and monitoring of this compound.

UV-Visible (UV-Vis) Spectroscopy : this compound, being a saturated alkylphosphocholine, is not expected to have strong chromophores that absorb in the UV-Vis region. However, UV-Vis spectroscopy can be indirectly useful for monitoring the purity of this compound, for instance, by detecting aromatic impurities. It can also be used to study the interaction of this compound with other molecules that do have a UV-Vis signature.

Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the vibrations of different bonds.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C-H (alkane) stretch | 2850-2960 |

| C-N stretch | 1000-1250 |

| P=O stretch | 1250-1300 |

| P-O-C stretch | 950-1100 |

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to study chiral molecules. Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, CD spectroscopy can be a powerful technique to study the conformational changes of macromolecules, such as proteins or DNA, upon interaction with this compound micelles. For example, it could be used to monitor changes in the secondary structure of a protein when it is solubilized by this compound.

Crystallographic Methods for this compound Structure Determination

Crystallographic methods are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information for a crystalline compound. The first step in this method is to grow a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.

The positions and intensities of these diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The data is processed to generate an electron density map, from which the positions of individual atoms can be determined, leading to a complete three-dimensional model of the this compound molecule in the solid state. This model provides precise information on bond lengths, bond angles, and intermolecular interactions.

A hypothetical table of crystallographic data that could be obtained for this compound is shown below.

| Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 25.8 |

| α, β, γ (°) | 90 |

| Volume (ų) | 4115.4 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.045 |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to characterize polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used. The powder contains a large number of randomly oriented crystallites. When the powder is irradiated with X-rays, the diffraction from all possible lattice planes is observed as a series of concentric cones. The detector records this as a one-dimensional pattern of diffraction intensity versus the diffraction angle (2θ).

The resulting PXRD pattern is a unique "fingerprint" for a specific crystalline form of this compound. It can be used to:

Identify different polymorphs : Each polymorph will have a unique crystal structure and therefore a distinct PXRD pattern.

Assess sample purity : The presence of crystalline impurities will result in additional peaks in the PXRD pattern.

Monitor phase transitions : PXRD can be used to study changes in the crystalline form as a function of temperature, pressure, or humidity.

The analysis of the peak positions in a PXRD pattern can provide information about the unit cell parameters, while the peak intensities are related to the arrangement of atoms within the unit cell.

Pre Clinical Biological and Applied Studies of Mapcho 10 Non Human, Non Clinical

In Vitro Proof-of-Concept Studies in Cell-Based Models (non-human cell lines)

Information regarding in vitro proof-of-concept studies utilizing Mapcho-10 in non-human cell lines, including assessments of cell line specificity, potency, and time- or concentration-dependent effects, was not found in the conducted searches. Therefore, detailed research findings and data tables for this section cannot be provided.

Cell Line Specificity and Potency Assessment

Specific data on the interaction of this compound with different non-human cell lines, including measures of specificity or potency such as IC50 values, were not identified in the search results.

Time- and Concentration-Dependent Effects

Details concerning the time- and concentration-dependent effects of this compound in any cell-based models were not available in the search results.

In Vivo Efficacy Studies in Animal Models (non-human disease models)

Information pertaining to in vivo efficacy studies of this compound conducted in non-human disease animal models, including details on model selection, pharmacodynamic biomarker identification, or exploration of the mechanism of action in these models, was not found in the conducted searches. Consequently, detailed research findings and data tables for this section cannot be provided.

Model Selection and Justification

Information justifying the selection of specific animal models for studying this compound was not identified in the search results.

Pharmacodynamic Biomarker Identification in Models

Data on the identification of pharmacodynamic biomarkers in animal models treated with this compound were not available in the search results.

Exploration of Mechanism of Action in Animal Models

Details regarding the exploration of this compound's mechanism of action within the context of animal models were not found in the search results.

Applications of this compound in Chemical Biology Research Tools

In the realm of chemical biology research, this compound serves as a valuable tool, predominantly in studies involving membrane proteins. Its amphipathic nature allows it to interact with both hydrophobic and hydrophilic environments, a crucial property for working with proteins embedded in lipid membranes.

Use as a Chemical Probe for Biological Processes

This compound is employed as a chemical probe by providing a membrane-mimetic environment for the study of biological processes involving membrane proteins. Its micellar structure, formed above its critical micelle concentration (CMC), can effectively solubilize membrane proteins while maintaining their structural integrity and function for in vitro studies ymilab.com. This is particularly relevant for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where a stable and homogeneous environment is essential for structural determination and functional analysis of membrane proteins. By mimicking the native lipid bilayer environment, this compound micelles facilitate the investigation of protein folding, dynamics, and interactions within a controlled system.

Development of this compound Conjugates for Imaging or Affinity Studies

While direct evidence from the search results regarding the development of specific this compound conjugates for imaging or affinity studies is not explicitly detailed, related phosphocholine-based detergents, such as dodecylphosphocholine (B1670865) (DPC), have been utilized in structural studies of biological molecules. These related applications often involve creating controlled environments, such as micelles or bicelles, to study the conformation and interactions of peptides and proteins using techniques like Circular Dichroism (CD) and NMR. This compound bicelles, for instance, have been described as versatile membrane mimetics for NMR applications, serving a similar purpose in providing a defined environment for studying membrane-associated molecules.

Non-Biological Applications of this compound (e.g., Material Science, Catalysis)